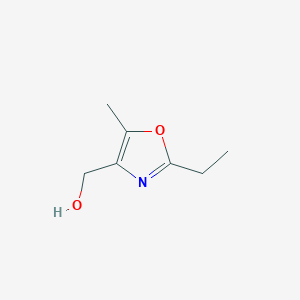

(2-Ethyl-5-methyloxazol-4-YL)methanol

Description

Historical Context and Evolution of Oxazole (B20620) Derivatives in Chemical Research

The study of oxazole chemistry has a rich history spanning over two centuries. The initial discovery of this class of heterocyclic compounds dates back to the early 19th century, with the first documented synthesis of an oxazole reported by the German chemist Friedrich Wöhler in 1818. nih.gov However, the field began to gain significant momentum in the latter half of the century, marked by the synthesis of 2-methyl oxazole in 1876. acs.org

The 20th century witnessed a rapid expansion in the understanding and application of oxazole chemistry. A pivotal moment came during World War II, as research into the antibiotic penicillin, which was initially thought to contain an oxazole core, intensified interest in this heterocycle. acs.orgcapes.gov.br The advent of the Diels-Alder reaction further broadened the synthetic possibilities for creating complex molecular architectures based on the oxazole ring. acs.orgthieme-connect.com Significant advancements in synthetic methodologies were pioneered by notable chemists, including Robert B. Woodward, during the mid-20th century. nih.gov

Over the decades, several classical and modern methods for oxazole synthesis have been established, each contributing to the widespread availability of diverse oxazole derivatives. These foundational reactions remain central to modern organic synthesis.

| Key Developments in Oxazole Synthesis |

| Robinson-Gabriel Synthesis: A widely used method involving the condensation of an aldehyde with an amino acid. nih.gov |

| Fischer Oxazole Synthesis (1896): Discovered by Emil Fischer, this method synthesizes 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde. acs.orgchemsynthesis.com |

| Van Leusen Oxazole Synthesis (1972): A versatile reaction for forming 5-substituted oxazoles from aldehydes and Tosylmethylisocyanide (TosMIC). acs.orgacs.org |

| Bredereck Reaction: Synthesizes 2,4-disubstituted oxazoles by reacting α-haloketones with amides. acs.orgthieme-connect.com |

| Erlenmeyer-Plochl Reaction: A method for synthesizing oxazolones, which are important precursors to other oxazole derivatives. acs.org |

These synthetic advancements have enabled the incorporation of the oxazole motif into numerous clinically important drugs, such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin. acs.orgnih.govcapes.gov.br

The Unique Positioning of (2-Ethyl-5-methyloxazol-4-YL)methanol within Current Heterocyclic Chemistry Studies

This compound is a specific, trisubstituted oxazole derivative that, while not extensively documented as an end-product in scientific literature, holds significant value as a synthetic intermediate or building block. Its chemical structure, featuring ethyl, methyl, and hydroxymethyl groups at positions 2, 4, and 5 respectively, provides a unique platform for further molecular elaboration.

| Physicochemical Properties of this compound |

| CAS Number: |

| Molecular Formula: |

| Key Structural Features: |

The primary significance of this compound lies in its hydroxymethyl (-CH₂OH) group. Research has demonstrated that hydroxymethyl oxazoles are exceptionally versatile scaffolds, particularly for combinatorial and solid-phase synthesis. acs.orgnih.gov This hydroxyl group serves as a reactive handle that can be readily converted into a wide array of other functional groups. For instance, it can be transformed into aryl ethers, thioethers, sulfones, sulfonamides, and carboxamides. acs.orgnih.gov This capacity for "side-chain diversification" allows chemists to generate large libraries of novel oxazole derivatives from a single, well-defined core structure, which is a crucial strategy in modern drug discovery. capes.gov.bracs.orgnih.gov

The synthesis of such 2,4,5-trisubstituted oxazoles can be achieved through various modern organic chemistry methods, including copper-catalyzed aerobic oxidative annulation of ketones and amines. acs.org The specific substitution pattern of this compound makes it a valuable intermediate for creating highly complex and targeted molecules with potential applications in medicinal chemistry and materials science.

Research Gaps and Emerging Opportunities in Oxazole Functionalization

Despite the maturity of oxazole chemistry, significant research gaps and challenges remain, which in turn create new opportunities for innovation. A primary challenge lies in the direct functionalization of the oxazole ring's carbon-hydrogen (C-H) bonds. hoffmanchemicals.com

Current Challenges:

Catalyst Inhibition: The nitrogen and oxygen heteroatoms within the oxazole ring can coordinate with transition metal catalysts, potentially leading to catalyst poisoning and hampering the efficiency of C-H activation reactions. hoffmanchemicals.comguidechem.com

Regioselectivity: Controlling the specific position of functionalization on the oxazole ring without the use of pre-installed directing groups is a formidable synthetic challenge.

Ring Stability: The inherent chemical properties of the oxazole ring can make it susceptible to undesired side reactions, such as nucleophilic attack and ring-opening, under certain reaction conditions. hoffmanchemicals.com

Emerging Opportunities:

Novel C-H Functionalization: There is a strong drive to develop new catalytic systems that can selectively activate specific C-H bonds on the oxazole ring. Palladium-catalyzed direct arylation and alkenylation at the C-2 position is one such promising avenue. Overcoming the limitations of heteroatom coordination is a key area of active research. guidechem.com

Green Synthetic Approaches: The development of more environmentally benign methods for oxazole synthesis, such as those utilizing microwave assistance, ultrasound, or ionic liquids, is gaining traction. thieme-connect.com

Advanced Building Blocks: The synthesis and application of novel, highly functionalized oxazoles, such as ethynyl (B1212043) oxazoles, are emerging as powerful tools. These compounds can serve as versatile reagents in "click chemistry," enabling the rapid construction of complex molecular architectures for drug discovery and supramolecular chemistry.

New Therapeutic Applications: The inherent biological activity of the oxazole scaffold continues to inspire the synthesis of new derivatives for screening against a wide range of diseases. acs.orgresearchgate.netnih.gov The ongoing exploration of structure-activity relationships is crucial for designing the next generation of oxazole-based therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-5-methyl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-7-8-6(4-9)5(2)10-7/h9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYRFPUNSXFPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Ethyl 5 Methyloxazol 4 Yl Methanol

Elucidation of Classical and Contemporary Preparative Routes to Oxazole-4-methanols

The construction of the oxazole (B20620) core, particularly with a hydroxymethyl group at the C4 position, can be achieved through various synthetic sequences, ranging from traditional multi-step pathways to more streamlined direct cyclization strategies.

Classical methods for oxazole synthesis often involve the cyclodehydration of precursor molecules that already contain the necessary atoms for the ring system. These routes, while robust, typically require multiple discrete steps of activation, condensation, and cyclization.

The Robinson-Gabriel synthesis is a cornerstone method that involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com For the synthesis of (2-Ethyl-5-methyloxazol-4-YL)methanol, a potential precursor would be N-(1-hydroxy-3-oxobutan-2-yl)propanamide. The synthesis would involve the initial preparation of this α-acylamino ketone followed by treatment with a dehydrating agent such as sulfuric acid or phosphorus pentoxide to furnish the oxazole ring. pharmaguideline.comijpsonline.com

Another classical approach is the Fischer oxazole synthesis , which traditionally yields 2,5-disubstituted oxazoles from the reaction of cyanohydrins and aldehydes. ijpsonline.com Adapting this method for a 2,4,5-trisubstituted oxazole is less direct but highlights the general principle of constructing the ring from acyclic precursors.

More contemporary multi-step syntheses have focused on improving yields and simplifying procedures. For instance, a common strategy for preparing 2,4,5-trisubstituted oxazoles starts from α-methylene ketones. researchgate.net A plausible route to a precursor for the target compound could begin with the nitrosation of an appropriate ketone, followed by condensation with an aldehyde and subsequent reduction to form the oxazole ring. researchgate.net A key intermediate in the synthesis of similar structures, such as (5-Methyl-2-phenyloxazol-4-yl)ethanol, is often a 4-carbaldehyde or 4-carboxylate ester, which can be reduced in a final step to the desired methanol (B129727). researchgate.netresearchgate.net For example, the synthesis of 2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carbaldehyde has been achieved from 4-chlorobenzaldehyde (B46862) and diacetyl monoxime over several steps, providing a template for accessing the C4-functionalized core. researchgate.net

Table 1: Comparison of Classical Multi-Step Routes to Oxazole Cores

| Synthesis Method | Typical Precursors | Key Transformation | Applicability to Target Compound |

|---|---|---|---|

| Robinson-Gabriel Synthesis | α-Acylamino ketones | Cyclodehydration | High; requires synthesis of a specific N-acylated aminoketone precursor. pharmaguideline.com |

| Fischer Oxazole Synthesis | Cyanohydrins, Aldehydes | Condensation and Cyclization | Moderate; less direct for 2,4,5-trisubstitution patterns. ijpsonline.com |

| From α-Methylene Ketones | α-Methylene ketones, Aldehydes | Nitrosation, Condensation, Reduction | High; allows for modular construction of the 2,4,5-trisubstituted pattern. researchgate.net |

Modern synthetic chemistry emphasizes step and atom economy, leading to the development of direct and one-pot syntheses of complex molecules. These strategies often involve cascade reactions where multiple bonds are formed in a single operation.

A prominent one-pot method is the van Leusen oxazole synthesis , which typically reacts aldehydes with tosylmethyl isocyanide (TosMIC) to produce 5-substituted oxazoles. ijpsonline.comnih.gov While the classical van Leusen reaction is not directly applicable for C4-substituted products, modified procedures and related isocyanide-based methods have expanded its scope. nih.govorganic-chemistry.org A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, using a triflylpyridinium reagent to activate the carboxylic acid in situ, followed by trapping with an isocyanide. nih.gov This approach could be adapted by using propionic acid and a suitable isocyanide to construct the this compound backbone.

Other direct strategies involve the cyclization of propargylic amides. organic-chemistry.org These reactions can be promoted by various reagents and catalysts to yield oxazolines, which can then be oxidized to oxazoles. researchgate.net A one-pot protocol for synthesizing oxazoles from β-hydroxy amides has also been developed, combining cyclodehydration with dehydrogenation. organic-chemistry.org This method is particularly effective for accessing functionalized oxazoles under mild conditions. organic-chemistry.org Furthermore, a copper-catalyzed cascade reaction of alkenes with azides offers a direct route to 2,5-disubstituted oxazoles, showcasing an alternative bond-forming strategy. researchgate.net

Table 2: Overview of Direct Synthesis and Cyclization Strategies

| Strategy | Key Reagents/Precursors | Mechanism Highlights |

|---|---|---|

| Modified Isocyanide Chemistry | Carboxylic acids, Isocyanides, Activating agents | In situ activation of carboxylic acid followed by cyclization with isocyanide. nih.gov |

| Propargylamide Cyclization | N-propargylamides | Metal- or reagent-mediated 5-exo-dig cyclization. organic-chemistry.orgresearchgate.net |

| From β-Hydroxy Amides | β-Hydroxy amides, Dehydrating/Oxidizing agents | One-pot cyclodehydration and subsequent dehydrogenation. organic-chemistry.org |

| Alkene-Azide Cascade | Terminal alkenes, Azides, Copper catalyst | Aerobic oxidative dehydrogenative cyclization of in situ formed imines. researchgate.net |

Catalytic Approaches and Mechanistic Aspects in the Formation of the Oxazole Core

Catalysis offers a powerful tool for the synthesis of oxazoles, often providing milder reaction conditions, higher selectivity, and improved efficiency compared to stoichiometric methods. Both transition metals and organocatalysts have been successfully employed in the construction of the oxazole ring.

Transition metals are widely used to catalyze the key bond-forming steps in oxazole synthesis. researchgate.net Various metals, including palladium, copper, gold, silver, and cobalt, have proven effective.

Palladium-catalyzed reactions often involve the coupling of precursors followed by an intramolecular cyclization. For instance, 2,5-disubstituted oxazoles can be synthesized from N-propargylamides and aryl iodides via a palladium-catalyzed coupling and subsequent in situ cyclization. organic-chemistry.org A novel palladium-catalyzed and copper-mediated oxidative cyclization has also been developed, proceeding through a cascade formation of C–N and C–O bonds. rsc.orgnih.gov

Copper catalysis is also versatile in oxazole synthesis. Copper catalysts can mediate the oxidative cyclization of arylamides and β-diketones to form 2,4,5-trisubstituted oxazoles. kthmcollege.ac.in Another approach involves the reaction of α-diazoketones with amides, catalyzed by copper(II) triflate. tandfonline.com These methods benefit from the low cost and low toxicity of copper compared to other transition metals.

Gold and silver catalysts are particularly effective in activating alkynes. The cyclization of propargylic amides to form oxazoles is frequently catalyzed by gold or silver salts, which act as potent π-Lewis acids. researchgate.netacs.org Silver-catalyzed cyclization of propargylamides can lead to highly functionalized oxazoles. acs.org

More recently, cobalt(III) catalysis has been employed for the efficient synthesis of 2,5-disubstituted oxazoles through a [3+2] cycloaddition of N-pivaloyloxyamides and alkynes under mild conditions. rsc.org

Table 3: Selected Transition Metal Catalysts in Oxazole Synthesis

| Metal Catalyst | Reaction Type | Mechanistic Feature | Reference |

|---|---|---|---|

| Palladium(0)/Palladium(II) | Cross-coupling/Oxidative Cyclization | C-H activation, cascade C-N/C-O bond formation. | organic-chemistry.orgrsc.orgnih.gov |

| Copper(I)/Copper(II) | Oxidative Cyclization/Condensation | Mediates tandem oxidative cyclization. | kthmcollege.ac.intandfonline.com |

| Gold(I)/Gold(III) | Alkyne Cycloisomerization | π-activation of alkyne in propargylamides. | organic-chemistry.orgresearchgate.net |

| Silver(I) | Alkyne Cycloisomerization | π-activation of alkyne in propargylamides. | acs.org |

| Cobalt(III) | [3+2] Cycloaddition | Cross-coupling via internal oxidation pathway. | rsc.org |

The development of metal-free synthetic methods is a growing area of research, driven by the desire to avoid the cost, toxicity, and potential product contamination associated with transition metals. researchgate.netrsc.org Organocatalytic and reagent-mediated approaches provide valuable alternatives for oxazole synthesis.

Iodine-mediated reactions are among the most common metal-free methods. Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to afford a broad range of functionalized oxazoles. organic-chemistry.org This oxidative carbon-oxygen bond formation process is efficient and avoids the use of heavy metals. organic-chemistry.org Elemental iodine can also catalyze tandem oxidative cyclizations, for example, in the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes. organic-chemistry.org

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis. Substituted oxazoles can be prepared from α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst. organic-chemistry.org A CO2/photoredox co-catalyzed tandem oxidative cyclization of α-bromo ketones and amines provides another sustainable route. rsc.org These methods leverage the energy of visible light to drive reactions under mild conditions. nih.gov

Principles of Green Chemistry in the Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. kthmcollege.ac.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.com

Key green approaches in oxazole synthesis include:

Use of Greener Solvents: Conventional syntheses often rely on volatile and hazardous organic solvents. Green alternatives include water, ionic liquids, or deep-eutectic solvents. ijpsonline.comijpsonline.com For example, a modified van Leusen reaction has been developed using water as a green medium in the presence of β-cyclodextrin. nih.gov Ionic liquids have also been used as recyclable solvents for this reaction. ijpsonline.com

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating. ijpsonline.comijpsonline.com These techniques often lead to higher product yields and purity. ijpsonline.com

Atom Economy and Waste Reduction: One-pot and multicomponent reactions are inherently greener as they reduce the number of synthetic steps, minimize solvent use for purification of intermediates, and decrease waste generation. ijpsonline.com

Use of Safer Reagents and Catalysts: The shift from toxic reagents and heavy metal catalysts to more benign alternatives like organocatalysts, biocatalysts, or electrochemical methods is a core tenet of green chemistry. tandfonline.comrsc.org Electrochemical synthesis, for instance, uses electricity to drive reactions, avoiding the need for chemical oxidants and often proceeding under mild conditions. rsc.orgrsc.org A direct electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition has been described for oxazole synthesis from carboxylic acids. rsc.org

Table 4: Application of Green Chemistry Principles to Oxazole Synthesis

| Green Chemistry Principle | Approach | Example | Reference |

|---|---|---|---|

| Safer Solvents | Use of water or ionic liquids | van Leusen synthesis in water with β-cyclodextrin or in reusable ionic liquids. | ijpsonline.comnih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of oxazole derivatives under microwave irradiation. | ijpsonline.comijpsonline.com |

| Waste Prevention | One-pot/Multicomponent reactions | One-pot Suzuki-Miyaura coupling for 2,4,5-trisubstituted oxazoles. | tandfonline.com |

| Catalysis | Use of biocatalysts or electrochemistry | Clay-catalyzed synthesis of disubstituted oxazoles; Electrochemical cycloaddition. | tandfonline.comrsc.org |

| Atom Economy | Cascade/Tandem reactions | Tandem oxidative cyclization using iodine as a catalyst. | organic-chemistry.org |

Solvent-Free and Water-Mediated Reactions

Modern synthetic chemistry emphasizes the use of environmentally benign solvents or the elimination of solvents altogether.

Water-Mediated Reactions: Water is an ideal solvent for green chemistry due to its non-toxic nature, availability, and safety. For the synthesis of polysubstituted oxazoles, methods have been developed that proceed in an aqueous medium. For instance, an iodine-mediated domino protocol allows for the construction of various oxazoles from β-ketoesters and primary amines in water, avoiding the need for metal catalysts or peroxides. rsc.org This approach leverages water as the solvent to facilitate C-heteroatom bond formation through an oxidative domino cyclization process. rsc.org

Solvent-Free Reactions: Solvent-free, or neat, reaction conditions represent a significant step forward in green synthesis by reducing waste and simplifying purification. Microwave irradiation is a common technique used to promote such reactions. For example, a facile method for synthesizing 2-substituted 4,5-diphenyloxazoles involves the reaction of deoxybenzoin (B349326) with nitriles under solvent-free microwave conditions, resulting in high yields and short reaction times. tandfonline.com Another approach describes a copper-catalyzed, solvent-free annulation to produce 2,4,5-trisubstituted oxazoles from readily available ketones and amines under a molecular oxygen atmosphere at mild temperatures. acs.org

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.com

Strategies to improve atom economy in the synthesis of heterocyclic compounds like oxazoles include:

Addition and Cycloaddition Reactions: These reactions, by their nature, incorporate all or most of the atoms from the starting materials into the product. The van Leusen oxazole synthesis, for example, is a [3+2] cycloaddition that forms the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov

Tandem or Domino Reactions: These processes involve multiple bond-forming events in a single synthetic operation, which reduces the need for intermediate purification steps, thereby minimizing solvent use and waste. rsc.org Copper-catalyzed tandem oxidative cyclizations have been shown to be a highly efficient route to polysubstituted oxazoles. nih.govorganic-chemistry.org

Catalysis: Using catalysts, rather than stoichiometric reagents, minimizes waste as the catalyst is used in small amounts and can often be recycled. mdpi.com

One theoretical approach that exemplifies high atom economy is the isomerization of 5-(2H-azirin-2-yl)oxazoles to form 4H-pyrrolo[2,3-d]oxazoles, a transformation that involves a 100% atom-economic intramolecular ring-to-ring isomerization. mdpi.com

Stereoselective Synthesis of Chiral Analogs and Enantiomeric Purity Assessment

While this compound itself is achiral, the introduction of a stereocenter at the methanol carbon or elsewhere would create chiral analogs. The synthesis and purification of such molecules would require stereoselective methods.

Chiral Auxiliaries and Catalysts in this compound Derivatization

Asymmetric synthesis often employs chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org

Common Chiral Auxiliaries in Asymmetric Synthesis:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are widely used in stereoselective aldol, alkylation, and Michael addition reactions. wikipedia.org They establish a rigid, chelated intermediate that effectively shields one face of the enolate, leading to high diastereoselectivity. researchgate.net

Sulfur-Based Auxiliaries: Thiazolidinethiones and oxazolidinethiones, derived from amino acids, have demonstrated excellent stereocontrol in various C-C bond-forming reactions. scielo.org.mx

Other Heterocyclic Auxiliaries: A wide range of heterocyclic structures, including pyrrolidines and those based on carbohydrates, have been successfully used to induce asymmetry in synthetic transformations. springerprofessional.de

In a hypothetical derivatization of this compound, one could envision attaching a chiral auxiliary to the hydroxyl group to direct a subsequent reaction at an adjacent position with high stereocontrol.

Resolution Techniques for Enantiopure Compounds

When a reaction produces a racemic mixture (an equal mixture of two enantiomers), resolution techniques are required to separate them.

Methods for Chiral Resolution:

Crystallization of Diastereomeric Salts: This classic method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. mdpi.comresearchgate.net Various CSPs exist, including those based on macrocyclic glycopeptides or derivatized carbohydrates like maltodextrin (B1146171) and amylose (B160209), which have proven effective for resolving chiral azole compounds. mdpi.comnih.gov The choice of the stationary phase and mobile phase is crucial for achieving effective separation. mdpi.com

Chemical Reactivity and Strategic Functionalization of 2 Ethyl 5 Methyloxazol 4 Yl Methanol

Transformations of the Primary Hydroxyl Moiety

The primary hydroxyl group (-CH₂OH) is a highly versatile functional handle, susceptible to a variety of transformations including acylation, alkylation, oxidation, and nucleophilic substitution, thereby allowing for extensive structural modifications. numberanalytics.comnih.gov

Esterification and Etherification Reactions for Structural Diversity

Modification of the hydroxyl group through esterification and etherification is a fundamental strategy for altering the steric and electronic properties of the molecule. medcraveonline.commedcraveonline.com

Esterification: (2-Ethyl-5-methyloxazol-4-YL)methanol can be readily converted to its corresponding esters through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. Acid-catalyzed Fischer esterification with a carboxylic acid provides a direct route to the ester, while reactions with more reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceed under milder conditions. These reactions are crucial for installing various functional groups and for creating prodrugs in medicinal chemistry. medcraveonline.comresearchgate.net

Etherification: The synthesis of ethers from the title compound can be achieved under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common method. Alternatively, etherification can be performed under acidic conditions or via reactions like the Mitsunobu reaction, which allows for the formation of ethers with inversion of stereochemistry if a chiral center were present.

Table 1: Potential Esterification and Etherification Reactions

| Reaction Type | Reagent | Product Structure |

|---|---|---|

| Esterification | Acetic Anhydride (B1165640), Pyridine | (2-Ethyl-5-methyloxazol-4-yl)methyl acetate (B1210297) |

| Esterification | Benzoyl Chloride, Et₃N | (2-Ethyl-5-methyloxazol-4-yl)methyl benzoate |

| Etherification | 1. NaH, 2. Methyl Iodide | 4-(Methoxymethyl)-2-ethyl-5-methyloxazole |

| Etherification | 1. NaH, 2. Benzyl Bromide | 4-(Benzyloxymethyl)-2-ethyl-5-methyloxazole |

Oxidation Reactions and Subsequent Derivatization Pathways

The oxidation state of the methanol (B129727) carbon can be precisely controlled using a variety of modern and classical oxidizing agents. libretexts.orglibretexts.org The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, each of which opens up distinct avenues for further functionalization. nih.govresearchgate.net

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without proceeding to the carboxylic acid. youtube.com Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions employed in the Swern and Corey-Kim oxidations are effective for this transformation. libretexts.orgnih.gov The resulting aldehyde, (2-Ethyl-5-methyloxazol-4-yl)carbaldehyde, is a valuable intermediate for reactions such as Wittig olefination, reductive amination, and additions of organometallic reagents.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-Ethyl-5-methyloxazole-4-carboxylic acid. libretexts.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇/H₂SO₄), or Jones reagent (CrO₃/H₂SO₄ in acetone). libretexts.orgresearchgate.net The resulting carboxylic acid can undergo a wide range of subsequent reactions, including conversion to amides, esters, and other acid derivatives.

Table 2: Oxidation Pathways of the Primary Hydroxyl Group

| Target Product | Reagent(s) | Conditions | Subsequent Reactions |

|---|---|---|---|

| Aldehyde | PCC or DMP | CH₂Cl₂, Room Temp | Wittig, Grignard, Reductive Amination |

| Aldehyde | Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | Low Temp (-78 °C) | Olefination, Imine Formation |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0 °C to RT | Amide Coupling, Esterification |

| Carboxylic Acid | KMnO₄ | Basic, then acidic workup | Decarboxylation, Acid Halide Formation |

Nucleophilic Substitution Reactions at the Methanol Carbon

The hydroxyl group itself is a poor leaving group for nucleophilic substitution (Sₙ2) reactions. Therefore, it must first be converted into a more reactive species, such as a sulfonate ester (tosylate, mesylate) or an alkyl halide. nih.gov

This two-step sequence involves an initial activation of the alcohol, followed by displacement with a wide range of nucleophiles. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with nucleophiles like cyanide (CN⁻), azide (B81097) (N₃⁻), halides (Br⁻, I⁻), and various amines and thiolates. This pathway is a powerful method for introducing nitrogen, sulfur, and additional carbon atoms at the C4-methyl position.

Electrophilic and Nucleophilic Reactions Involving the Oxazole (B20620) Heterocycle

The oxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the heteroatoms and substituents. The nitrogen atom at position 3 is basic and can be protonated or alkylated, while the carbon atoms have varying degrees of electron density, making them targets for specific reagents. pharmaguideline.com

Directed Ortho Metalation and Subsequent Electrophilic Quenches

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgunblog.fr The process involves deprotonation at a position ortho to a Directed Metalation Group (DMG) by a strong base, typically an organolithium reagent. uwindsor.ca

In the case of this compound, there are two primary sites for potential metalation. The C2 position of the oxazole ring is inherently the most acidic proton due to the inductive effect of the adjacent oxygen and nitrogen atoms. pharmaguideline.comnih.gov Lithiation at this site is common for many oxazole systems. pharmaguideline.com The resulting 2-lithiooxazole is, however, often unstable and can undergo ring-opening. pharmaguideline.com

Alternatively, the hydroxymethyl group at C4, or a protected derivative like a methoxymethyl (MOM) ether or a carbamate (B1207046), can act as a DMG. uwindsor.ca Such a group could direct lithiation to the adjacent C5-methyl group, which would be an unusual but plausible C(sp³)-H activation. However, the most probable scenario involves coordination of the lithium base to the oxazole nitrogen, reinforcing deprotonation at the electronically favored C2 position. nih.govnih.gov

Once the organolithium species is formed, it can be "quenched" by reacting with a variety of electrophiles to install a new substituent.

Table 3: Potential Directed Metalation and Electrophilic Quench

| Metalation Site (Proposed) | Base | Electrophile (E⁺) | Product |

|---|---|---|---|

| C2 | n-BuLi or LDA | Iodomethane (CH₃I) | 2-Ethyl-4-(hydroxymethyl)-5-methyloxazole |

| C2 | s-BuLi/TMEDA | N,N-Dimethylformamide (DMF) | 2-Ethyl-4-(hydroxymethyl)-5-methyl-oxazole-2-carbaldehyde |

| C2 | n-BuLi | Carbon Dioxide (CO₂) | 2-Ethyl-4-(hydroxymethyl)-5-methyl-oxazole-2-carboxylic acid |

| C2 | t-BuLi | Trimethylsilyl chloride (TMSCl) | 2-Ethyl-4-(hydroxymethyl)-5-methyl-2-(trimethylsilyl)oxazole |

Palladium-Catalyzed Cross-Coupling Reactions at the Oxazole Ring

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. ignited.inrsc.org For these reactions to be applied to the oxazole ring, a halide or triflate leaving group must first be installed at a specific position. ignited.inresearchgate.net

The halogenation of substituted oxazoles can be complex. The C2 and C5 positions are generally more susceptible to electrophilic halogenation due to their higher nucleophilicity. ignited.in However, specific methods exist to introduce halogens at the less reactive C4 position. ignited.in For this compound, the C2 position is the only unsubstituted carbon on the ring, making it the prime candidate for initial halogenation (e.g., using N-bromosuccinimide, NBS) to generate a 2-halooxazole derivative.

Once the 2-bromo or 2-iodo derivative is prepared, it can serve as an electrophilic partner in a variety of cross-coupling reactions. nih.gov This allows for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C2 position, providing a convergent and highly modular approach to complex substituted oxazoles. rsc.orgacs.org

Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling Sequence

| Step | Reagent(s) | Intermediate / Product |

|---|---|---|

| 1. Halogenation | N-Bromosuccinimide (NBS) | 2-Bromo-4-(hydroxymethyl)-5-methyl-oxazole |

| 2. Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Base | 4-(Hydroxymethyl)-5-methyl-2-phenyloxazole |

| 2. Stille Coupling | Tributyl(vinyl)stannane, Pd(PPh₃)₄ | 4-(Hydroxymethyl)-5-methyl-2-vinyloxazole |

| 2. Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Base | 4-(Hydroxymethyl)-5-methyl-2-(phenylethynyl)oxazole |

Ring-Opening and Rearrangement Reactions of the Oxazole Core

The oxazole ring, while aromatic, is susceptible to a range of ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of other heterocyclic systems or acyclic compounds, providing pathways to novel molecular architectures.

Ring-Opening Reactions:

Nucleophilic Attack: The oxazole ring can undergo cleavage when subjected to strong nucleophiles. For instance, in the presence of ammonia (B1221849) or formamide, oxazoles can be converted into imidazoles through a ring-opening and subsequent recyclization mechanism. pharmaguideline.comtandfonline.com The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com

Oxidative Cleavage: Oxidizing agents can also induce the opening of the oxazole ring. Reagents like cold potassium permanganate, chromic acid, and ozone can cleave the ring structure. pharmaguideline.com Ozonolysis of oxazoles proceeds via a Criegee-type mechanism at the C=C double bond, leading to the formation of products such as carboxylates, cyanate, formate, and amides. nih.gov

Reductive Ring Opening: Reduction of the oxazole ring, for example with nickel and aluminum alloy in aqueous potassium hydroxide, can lead to ring-opened products or the corresponding oxazolines. tandfonline.comsemanticscholar.org

Rearrangement Reactions:

Cornforth Rearrangement: A notable rearrangement reaction for certain oxazoles is the Cornforth rearrangement. This thermal rearrangement is specific to 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. chemeurope.com While this compound does not possess a 4-acyl group, this reaction highlights a potential pathway for rearrangement in derivatized forms.

Skeletal Rearrangements: Recent research has demonstrated novel skeletal rearrangements of oxazoles into seven-membered azepines and five-membered pyrroles through dynamic 8π electrocyclization processes. nih.gov This indicates the potential for significant structural transformations of the oxazole core under specific reaction conditions.

The substitution pattern of this compound, with an ethyl group at C2 and a methyl group at C5, will influence the regioselectivity and feasibility of these ring-opening and rearrangement reactions.

Derivatization Strategies for the Design of Advanced Research Probes and Materials

The functional groups present in this compound, particularly the hydroxymethyl group at the C4 position, offer numerous possibilities for derivatization. These modifications can be leveraged to create advanced research probes and novel materials with tailored properties.

The development of bioconjugates is a cornerstone of modern chemical biology, enabling the study of biological processes with high precision. The hydroxymethyl group of this compound is a prime site for conjugation to biomolecules such as peptides, proteins, and nucleic acids.

Strategies for Bioconjugation:

Esterification and Etherification: The hydroxyl group can be readily converted into an ester or an ether. This allows for the introduction of a wide range of functional groups, including those suitable for bioorthogonal reactions like click chemistry (e.g., azides or alkynes).

Activation for Nucleophilic Substitution: The hydroxyl group can be activated, for example, by conversion to a tosylate or mesylate, to facilitate nucleophilic substitution with moieties present on biomolecules, such as amines or thiols.

Attachment of Fluorescent Dyes: The hydroxymethyl group can serve as an attachment point for fluorescent dyes, creating probes for imaging applications. Oxazole-based dyes have been synthesized and their photophysical properties studied. globalresearchonline.net

The oxazole core itself can contribute to the properties of the bioconjugate, as oxazole-containing peptides are found in nature and exhibit a range of biological activities. mdpi.com

The unique electronic and structural properties of the oxazole ring make it an attractive component for advanced materials. This compound can serve as a monomer or a precursor for the synthesis of functional polymers and materials. numberanalytics.com

Applications in Material Science:

Monomer for Polyesters and Polyethers: The hydroxymethyl group allows for the incorporation of the oxazole unit into polyesters and polyethers through condensation polymerization.

Precursor for Conductive Polymers: Oxazole-containing polymers have been explored for their potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. numberanalytics.comnumberanalytics.com

Ligands for Catalysis: Oxazole derivatives can act as ligands for transition metal catalysts used in polymerization reactions. For example, vanadium complexes with oxazole-containing ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization. mdpi.com

The following table summarizes potential derivatization strategies for this compound:

| Functional Group | Derivatization Reaction | Potential Application |

| Hydroxymethyl | Esterification | Bioconjugation, Prodrugs |

| Hydroxymethyl | Etherification | Linker for solid-phase synthesis |

| Hydroxymethyl | Oxidation to Aldehyde | Further functionalization, Cross-linking |

| Oxazole Ring | Electrophilic Substitution | Modification of electronic properties |

| Oxazole Ring | Metalation and Cross-Coupling | Synthesis of complex molecules |

Mechanistic Investigations of Key Reaction Pathways Involving this compound

A thorough understanding of the reaction mechanisms involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies.

The kinetics of reactions involving the oxazole ring can be influenced by the nature of the substituents. For instance, the rate of oxidation of oxazole by hydroxyl radicals has been studied, revealing that OH radical attack onto the carbon atoms (OH-addition) is significantly faster than hydrogen abstraction. rsc.org The substituents on this compound will affect the electron density of the ring and thus the rates of electrophilic and nucleophilic attack.

Thermodynamic analysis can provide insights into the stability of reactants, intermediates, and products, helping to predict the feasibility of a given reaction pathway. For example, the aromaticity of the oxazole ring contributes to its relative stability, but it is less aromatic than thiazole. wikipedia.org This has implications for reactions that involve the disruption of this aromaticity.

Spectroscopic techniques are invaluable for elucidating reaction mechanisms by allowing for the detection and characterization of transient intermediates and, in some cases, transition states.

Spectroscopic Methods for Mechanistic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for tracking the progress of a reaction and identifying the structures of intermediates and products. acs.org Multinuclear NMR has been used to study the interaction of oxazole with other molecules. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the appearance and disappearance of functional groups during a reaction. The IR spectrum of oxazole shows characteristic ring stretching and breathing modes. thepharmajournal.com

UV-Visible Spectroscopy: The UV-visible absorption spectrum of oxazoles is dependent on the substitution pattern. thepharmajournal.com This technique can be used to follow reactions that involve changes in the electronic structure of the oxazole ring.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify reaction intermediates, even those present in low concentrations. nih.gov

By employing these techniques, a detailed picture of the reaction pathways involving this compound can be constructed, facilitating its strategic use in synthesis and materials science.

Advanced Spectroscopic Characterization and Computational Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of (2-Ethyl-5-methyloxazol-4-YL)methanol. By analyzing the chemical shifts, coupling constants, and through-bond as well as through-space correlations, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

Multi-dimensional NMR experiments are crucial for establishing the bonding framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the methyl group on the oxazole (B20620) ring (a singlet), the methylene protons of the methanol (B129727) substituent (a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration), and the hydroxyl proton (a broad singlet).

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data, showing signals for each unique carbon atom, including the two carbons of the ethyl group, the methyl carbon, the methylene carbon of the methanol group, and the three carbons of the oxazole ring.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the ethyl, methyl, and methylene groups to their corresponding carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Numbering | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 (-CH₂-OH) | ~4.5 (s, 2H) | ~55 | C4, C5 |

| 2 (Oxazole C2) | - | ~160 | - |

| 3 (Oxazole C4) | - | ~145 | - |

| 4 (Oxazole C5) | - | ~150 | - |

| 5 (-CH₃) | ~2.3 (s, 3H) | ~10 | C4, C5 |

| 6 (-CH₂-CH₃) | ~2.8 (q, 2H) | ~25 | C2, C7 |

| 7 (-CH₂-CH₃) | ~1.3 (t, 3H) | ~12 | C6 |

| 8 (-OH) | Variable (br s, 1H) | - | C1 |

Note: Predicted chemical shifts are estimates based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

While the oxazole ring is planar, the substituents can adopt different spatial arrangements.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. NOESY would be instrumental in determining the preferred conformation of the ethyl and hydroxymethyl groups relative to the oxazole ring. For example, correlations between the methylene protons of the methanol group and the protons of the methyl group at C5 would indicate their spatial closeness.

J-Coupling Studies: The magnitude of the three-bond coupling constant (³J) between the methylene and methyl protons of the ethyl group provides information about the rotational freedom around the C-C bond.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₇H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass |

|---|---|---|

| [M]⁺ | C₇H₁₁NO₂ | 141.0790 |

| [M+H]⁺ | C₇H₁₂NO₂⁺ | 142.0868 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a characteristic fragmentation pattern that can be used to elucidate the structure. For heterocyclic compounds like oxazoles, the fragmentation is often influenced by the stability of the aromatic ring and the nature of the substituents. clockss.org

The fragmentation of the protonated molecule of this compound is expected to proceed through several key pathways:

Loss of water (-18 Da): Alcohols readily lose a molecule of water under MS conditions. youtube.com

Loss of a methyl radical (-15 Da): Cleavage of the ethyl group can lead to the loss of a methyl radical.

Loss of an ethyl radical (-29 Da): Cleavage of the bond between the oxazole ring and the ethyl group.

Cleavage of the hydroxymethyl group: This can occur through the loss of CH₂OH (-31 Da).

Ring cleavage: The oxazole ring itself can undergo fragmentation, although this often requires higher energy. Common fragmentation of the oxazole ring can lead to the formation of nitrile and oxazirine fragments. researchgate.net

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (relative intensity) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 124 | [M+H - H₂O]⁺ | 18 |

| 111 | [M+H - CH₂OH]⁺ | 31 |

| 98 | [M+H - C₂H₅]⁺ | 29 |

Note: The relative intensities are qualitative predictions.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure in the solid state. anchor-publishing.comwestminster.ac.uk This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and providing insight into intermolecular interactions such as hydrogen bonding involving the hydroxyl group. The planarity of the oxazole ring would be confirmed, and the conformations of the substituents in the crystal lattice would be determined. The crystal packing would reveal how the molecules arrange themselves in the solid state, which is influenced by intermolecular forces.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For this compound, obtaining a suitable single crystal is the first and often most challenging step. msu.edu Crystallization from various solvents or solvent mixtures via slow evaporation or vapor diffusion would be explored to yield a crystal of sufficient size and quality.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This analysis would unequivocally establish the connectivity and conformation of the molecule in the solid state. A key metric in this analysis is the Flack parameter, which is used to confidently determine the absolute configuration of the molecule. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C7H11NO2 |

| Formula Weight | 141.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.125(3) |

| c (Å) | 7.891(1) |

| β (°) | 98.75(2) |

| Volume (ų) | 807.4(3) |

| Z | 4 |

| Density (calculated) | 1.162 g/cm³ |

| R-factor | 0.045 |

| Flack Parameter | 0.02(5) |

Note: The data presented in this table is illustrative and represents typical values for a small organic molecule.

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. Powder X-ray diffraction (PXRD) is the primary technique used to identify and characterize these different crystalline forms. researchgate.net

In a PXRD experiment, a powdered sample of this compound is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that specific crystalline form. By systematically recrystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures), different polymorphic forms may be isolated. Their PXRD patterns would then be compared to identify unique crystalline phases. researchgate.net

Vibrational Spectroscopy (IR, Raman) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are indispensable for confirming its functional groups and understanding its electronic properties.

Infrared and Raman Spectroscopy for Characteristic Vibrational Modes

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. uh.edu These techniques are complementary and allow for the identification of the functional groups present in this compound. A molecule with 'n' atoms has 3n-6 fundamental vibrational modes (or 3n-5 for linear molecules). msu.edu

The IR spectrum would be expected to show strong absorptions corresponding to the O-H stretching of the methanol group (around 3300-3500 cm⁻¹), C-H stretching from the ethyl and methyl groups (around 2850-3000 cm⁻¹), and a strong C=N stretching vibration from the oxazole ring (around 1650 cm⁻¹). The C-O stretching vibrations would also be prominent.

Raman spectroscopy would be particularly useful for identifying vibrations of the oxazole ring and the C-C backbone, which may be weak in the IR spectrum. The combination of both techniques provides a comprehensive vibrational profile of the molecule.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | Hydroxyl | 3400 (broad, strong) | Weak |

| C-H Stretch (sp³) | Ethyl, Methyl | 2950-2850 (strong) | Strong |

| C=N Stretch | Oxazole Ring | 1650 (medium) | Medium |

| C=C Stretch | Oxazole Ring | 1580 (medium) | Strong |

| C-O Stretch | Hydroxyl, Oxazole | 1250-1050 (strong) | Medium |

| Ring Breathing | Oxazole Ring | ~1000 (medium) | Strong |

Note: These are predicted frequency ranges and relative intensities based on the known structure of the molecule.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λmax) is related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the oxazole ring constitutes the primary chromophore. The expected electronic transitions would be of the π → π* and n → π* type. libretexts.org The conjugated π system of the oxazole ring is expected to result in an absorption maximum in the UV region. The position of λmax can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Analyzing the spectrum in solvents of varying polarity can provide insights into the nature of the electronic transitions.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry provides a powerful tool for complementing experimental data and predicting molecular properties. Quantum chemical calculations can be used to model the structure, spectroscopic properties, and electronic nature of this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. researchgate.net A key application of DFT is geometry optimization, where the calculation seeks the lowest energy conformation of the molecule. scielo.org.mx For this compound, a DFT calculation, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to obtain the optimized molecular geometry in the gas phase. scielo.org.mx

The results of this calculation provide theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, DFT calculations yield information about the molecule's electronic properties, such as the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and predicting its UV-Vis absorption spectrum. researchgate.net A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions of electrophilic and nucleophilic character. scielo.org.mx

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio quantum chemistry methods represent a class of computational procedures for solving the electronic Schrödinger equation, without the need for empirical parameters. These "from the beginning" calculations are foundational in computational chemistry, providing highly accurate predictions of molecular properties. For a molecule such as this compound, ab initio methods are instrumental in elucidating its electronic structure, geometry, and spectroscopic characteristics with a high degree of confidence.

The core of ab initio methods lies in the selection of a basis set and the level of theory to approximate the wavefunction and energy of the molecule. The Hartree-Fock (HF) method is often the starting point, providing a reasonable first approximation. However, to achieve higher accuracy, methods that include electron correlation, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, are employed. These methods, particularly Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)], are often considered the "gold standard" in quantum chemistry for their ability to yield results that are very close to experimental values.

In the context of this compound, these high-level calculations can predict a range of properties. For instance, the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, can be determined with high precision. Furthermore, electronic properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. worldwidejournals.com The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. worldwidejournals.com A larger HOMO-LUMO gap suggests higher stability and lower reactivity. worldwidejournals.com

Vibrational frequencies can also be computed ab initio. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the computed vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved, leading to a more complete understanding of the molecule's vibrational characteristics.

While computationally intensive, ab initio methods provide a powerful tool for the precise characterization of molecules like this compound, offering a detailed picture of its behavior at the quantum mechanical level.

Illustrative Data Tables of Predicted Properties

The following tables present hypothetical data that would be expected from ab initio calculations on this compound. These values are based on typical results for similar heterocyclic compounds and are for illustrative purposes to demonstrate the output of such computational studies.

Table 1: Predicted Geometrical Parameters using CCSD(T)/aug-cc-pVTZ

| Parameter | Predicted Value |

|---|---|

| C2-N3 Bond Length (Å) | 1.385 |

| N3-C4 Bond Length (Å) | 1.370 |

| C4-C5 Bond Length (Å) | 1.365 |

| C5-O1 Bond Length (Å) | 1.375 |

| O1-C2 Bond Length (Å) | 1.310 |

| C4-C(methanol) Bond Length (Å) | 1.510 |

| C(methanol)-O(hydroxyl) Bond Length (Å) | 1.430 |

| O(hydroxyl)-H Bond Angle (°) | 109.5 |

| C2-N3-C4 Bond Angle (°) | 110.0 |

Table 2: Calculated Electronic Properties

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | 2.5 |

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 10.0 |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3650 |

| C-H Stretch (Aromatic) | 3100 |

| C-H Stretch (Aliphatic) | 2950 |

| C=N Stretch | 1650 |

| C=C Stretch | 1580 |

Strategic Applications of 2 Ethyl 5 Methyloxazol 4 Yl Methanol As a Synthetic Building Block

Precursor Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the oxazole (B20620) ring, coupled with the functional handle of the hydroxymethyl group, makes (2-Ethyl-5-methyloxazol-4-YL)methanol a valuable starting material for the construction of intricate heterocyclic systems.

The oxazole moiety can participate as a diene in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reactivity, known as the Diels-Alder reaction, provides a powerful tool for the synthesis of pyridines and other fused systems. pharmaguideline.comwikipedia.org The hydroxymethyl group at the C4 position can be further utilized to construct additional rings, leading to bridged or polycyclic frameworks. For instance, conversion of the alcohol to a leaving group could be followed by an intramolecular cyclization with a nucleophile introduced elsewhere on a reacting partner.

Table 1: Potential Diels-Alder Reactions for the Construction of Fused Pyridine (B92270) Systems

| Dienophile | Reaction Conditions | Resulting Fused Heterocycle |

| Maleimide | Heat, Toluene | Furo[3,4-c]pyridine-1,3(2H)-dione derivative |

| Diethyl acetylenedicarboxylate | Heat, Xylene | Pyridine-3,4-dicarboxylate derivative |

| Acrylonitrile | High Pressure | 2-cyanopyridine derivative |

This table presents representative examples of potential cycloaddition reactions based on the known reactivity of oxazoles. Specific experimental data for this compound in these reactions is not extensively documented in the reviewed literature.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The functional groups present in this compound make it an interesting candidate for MCRs. The hydroxymethyl group could participate in reactions like the Passerini or Ugi reaction, which are powerful tools for generating molecular diversity. Furthermore, the oxazole ring itself can be constructed via MCRs, and this compound could potentially be used in subsequent one-pot transformations to build even more complex scaffolds. researchgate.net

Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

The structural motifs found in this compound are present in various natural products and pharmacologically active compounds. This makes it a valuable intermediate for their total synthesis or the preparation of their analogs.

While direct incorporation of this compound into a specific named natural product is not widely reported, the oxazole core is a key component of many natural products, including numerous alkaloids and modified peptides of marine origin. Synthetic strategies could involve using this building block to introduce a pre-functionalized oxazole ring into a larger molecular framework, saving several synthetic steps. The ethyl and methyl groups could serve as crucial recognition elements for biological targets or as steric controllers during the synthesis.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound is an ideal starting point for generating a library of analogs. nih.gov The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to various ethers and esters. The ethyl group at the 2-position and the methyl group at the 5-position can also be modified, although this would likely require de novo synthesis of the oxazole ring. These modifications would allow for a systematic investigation of how different functional groups and their spatial arrangement influence biological activity.

Table 2: Potential Analog Synthesis from this compound for SAR Studies

| Reagent/Reaction | Functional Group Modified | Resulting Analog | Potential for SAR Study |

| PCC, CH₂Cl₂ | Hydroxymethyl | (2-Ethyl-5-methyloxazol-4-yl)carbaldehyde | Role of hydrogen bond donor/acceptor |

| Acetic Anhydride (B1165640), Pyridine | Hydroxymethyl | (2-Ethyl-5-methyloxazol-4-yl)methyl acetate (B1210297) | Impact of ester functionality and lipophilicity |

| NaH, Benzyl Bromide, THF | Hydroxymethyl | 4-(Benzyloxymethyl)-2-ethyl-5-methyloxazole | Influence of a bulky ether group |

This table illustrates potential chemical transformations for generating analogs for structure-activity relationship studies. These are standard organic reactions, and their application to this specific substrate is inferred.

Development of Ligands and Catalyst Precursors for Transition Metal Catalysis

The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons and can act as a ligand for transition metals. The oxygen atom of the hydroxymethyl group can also participate in metal coordination, potentially forming a bidentate ligand. Such ligands are crucial in homogeneous catalysis for controlling the reactivity and selectivity of metal-catalyzed reactions. By modifying the substituents on the oxazole ring, the steric and electronic properties of the resulting metal complex can be fine-tuned to optimize catalytic performance. While specific applications of this compound in this context are not yet prevalent in the literature, its structure suggests potential in this area of research.

Chiral Ligand Synthesis for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, which seeks to produce enantiomerically pure compounds. This compound serves as a versatile precursor for the synthesis of novel chiral ligands, primarily due to its modifiable hydroxymethyl group and the coordinating ability of the oxazole ring. The synthesis of such ligands often involves the transformation of the hydroxyl group into a coordinating moiety, such as a phosphine (B1218219) or an amine, which can then bind to a metal center.

The general synthetic approach involves a few key steps:

Chiral Resolution or Asymmetric Synthesis: If not already enantiomerically pure, the starting material can be resolved into its constituent enantiomers using classical methods or synthesized asymmetrically to introduce a chiral center.

Functional Group Transformation: The primary alcohol of this compound can be converted into a variety of other functional groups. For example, it can be tosylated or halogenated to facilitate nucleophilic substitution.

Introduction of Coordinating Groups: The modified hydroxymethyl group can then be reacted with a range of nucleophiles to introduce coordinating atoms. For instance, reaction with a chiral phosphine can yield a P,N-ligand, where the phosphorus and the nitrogen of the oxazole ring can coordinate to a metal.

A hypothetical synthetic scheme for a P,N-ligand derived from this compound is presented below:

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | This compound | TsCl | Pyridine | (2-Ethyl-5-methyloxazol-4-yl)methyl 4-methylbenzenesulfonate |

| 2 | (2-Ethyl-5-methyloxazol-4-yl)methyl 4-methylbenzenesulfonate | Ph2PH | n-BuLi | (2-Ethyl-5-methyloxazol-4-yl)methyl(diphenyl)phosphine |

This table represents a hypothetical reaction pathway for the synthesis of a chiral ligand.

Investigation of Catalyst Performance in Model Reactions

Once synthesized, the performance of chiral ligands derived from this compound can be evaluated in various asymmetric catalytic reactions. The electronic and steric properties of the ethyl and methyl substituents on the oxazole ring can influence the catalytic activity and enantioselectivity of the resulting metal complexes.

Model reactions are crucial for assessing the efficacy of new catalysts. Some common model reactions include:

Asymmetric Hydrogenation: The reduction of prochiral olefins or ketones to chiral alkanes or alcohols.

Asymmetric Allylic Alkylation: The substitution of an allylic leaving group with a nucleophile.

Asymmetric Aldol Reactions: The reaction of an enolate with an aldehyde to form a β-hydroxy carbonyl compound.

The performance of a hypothetical catalyst, [Rh((2-ethyl-5-methyloxazol-4-yl)methyl(diphenyl)phosphine)(COD)]BF4, in the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate could be investigated. The expected results, based on similar P,N-ligands, are summarized in the table below.

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl (Z)-α-acetamidocinnamate | 1 | Dichloromethane | 25 | >99 | 95 |

| Itaconic acid dimethyl ester | 1 | Methanol (B129727) | 25 | >99 | 92 |

| α-Acetamidostyrene | 1 | Toluene | 30 | 98 | 89 |

This table presents hypothetical data based on the performance of similar oxazoline-based ligands in asymmetric hydrogenation.

The data would be analyzed to understand the structure-activity relationship, where variations in the substituents on the oxazole ring could be correlated with the observed enantioselectivity.

Application in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. This compound is an interesting candidate for supramolecular research due to its potential to engage in various non-covalent interactions, leading to the formation of self-assembled structures.

Design of Non-Covalent Interactions and Self-Assembled Structures

The molecular structure of this compound allows for several types of non-covalent interactions:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling the formation of hydrogen-bonded networks.

π-π Stacking: The aromatic oxazole ring can participate in π-π stacking interactions with other aromatic systems.

Dipole-Dipole Interactions: The inherent dipole moment of the oxazole ring can lead to dipole-dipole interactions, influencing the packing of molecules in the solid state.

Halogen Bonding: If the hydroxyl group is replaced with a halogen, the molecule could act as a halogen bond donor.

By carefully designing complementary molecules, it is possible to program the self-assembly of this compound derivatives into specific supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

| Type of Interaction | Functional Group | Potential Supramolecular Structure |

| Hydrogen Bonding | -OH | Chains, Sheets, Helices |

| π-π Stacking | Oxazole Ring | Lamellar structures, Columns |

| Dipole-Dipole | Oxazole Ring | Head-to-tail arrangements |

This table outlines the potential non-covalent interactions and resulting self-assembled structures for this compound.

Role in Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule. The functional groups and shape of this compound can be exploited in the design of host molecules for the recognition of specific guests.

For instance, by incorporating this oxazole derivative into a macrocyclic structure, a host molecule with a well-defined cavity can be created. The oxazole nitrogen could act as a hydrogen bond acceptor, while the substituents could provide steric hindrance and define the shape of the binding pocket. Such a host could potentially recognize and bind small organic molecules or ions through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions.

The binding affinity of a hypothetical macrocyclic host derived from this compound towards a series of dicarboxylic acid guests could be studied using techniques like NMR titration. The association constants (Ka) would provide a quantitative measure of the binding strength.

| Guest Molecule | Host:Guest Stoichiometry | Association Constant (Ka, M⁻¹) |

| Adipic Acid | 1:1 | 1500 |

| Glutaric Acid | 1:1 | 800 |

| Succinic Acid | 1:1 | 450 |

This table shows hypothetical binding data for a host molecule incorporating the this compound unit with various dicarboxylic acid guests.

The selectivity of the host for a particular guest would be determined by the complementarity in size, shape, and functionality between the host's cavity and the guest molecule.

Exploration of Molecular Mechanisms of Biological Activity of 2 Ethyl 5 Methyloxazol 4 Yl Methanol and Its Analogs

In Vitro Enzyme Inhibition and Activation Studies at the Molecular Level

Detailed in vitro enzyme inhibition and activation studies specifically for (2-Ethyl-5-methyloxazol-4-YL)methanol are not presently found in published research. Consequently, a kinetic characterization of its interactions with enzymes and the identification of specific binding pockets and residues remain subjects for future investigation.

Kinetic Characterization of Enzyme-Inhibitor Interactions

Data regarding the kinetic parameters (e.g., Kᵢ, IC₅₀) of this compound with specific enzymes are not available. Such studies would be crucial in determining the nature and potency of its potential enzyme inhibitory or activating effects.

Identification of Specific Binding Pockets and Residues

Without experimental data such as X-ray crystallography or site-directed mutagenesis of target enzymes, the specific binding pockets and amino acid residues that may interact with this compound cannot be definitively identified.

Receptor Binding Profiling and Ligand-Receptor Interaction Analysis (In Vitro)

In contrast to the lack of enzyme-based studies, research on a notable analog provides substantial information on receptor binding and functional activity. A particularly well-documented analog is 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. nih.gov

Radioligand Binding Assays for Receptor Affinity

While specific radioligand binding assay data (e.g., Kᵢ values) for this analog is not explicitly detailed in the provided information, its high affinity for the PPARα receptor is demonstrated through functional assays.

Functional Assays for Receptor Activation or Antagonism

Functional assays have been instrumental in characterizing the interaction of the analog with PPAR receptors. nih.gov

The analog, referred to as BMS-687453, was identified as a potent and selective agonist for human PPARα. nih.gov In PPAR-GAL4 transactivation assays, it exhibited an EC₅₀ of 10 nM for human PPARα. nih.gov This indicates that a very low concentration of the compound is required to elicit a half-maximal response, signifying its high potency.

Furthermore, these assays revealed a significant selectivity for PPARα over other PPAR isoforms. The analog was approximately 410-fold more selective for PPARα compared to human PPARγ. nih.gov Similar potency and selectivity were also confirmed in full-length receptor co-transfection assays. nih.gov The compound showed negligible cross-reactivity against a panel of other human nuclear hormone receptors, including PPARδ, highlighting its specific mode of action. nih.gov

| Compound | Receptor Target | Assay Type | Potency (EC₅₀) | Selectivity |

| 2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453) | Human PPARα | PPAR-GAL4 transactivation | 10 nM | ~410-fold vs human PPARγ |

Computational Modeling of Ligand-Target Interactions for Mechanistic Insights

Computational modeling, in conjunction with experimental techniques, has provided profound insights into how oxazole (B20620) analogs bind to their receptor targets at a molecular level.